molecular formula C25H26ClNO2 B4624145 N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

Cat. No. B4624145
M. Wt: 407.9 g/mol
InChI Key: HKBCDMLNTXOABW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide involves multiple steps, including the use of 4-phenoxyphenol and chloroacetyl compounds in the presence of catalysts like potassium carbonate, and organic solvents such as DMF (N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide synthesis by Gao Yonghong, 2009) (Gao Yonghong, 2009). The optimization of reaction conditions such as temperature and reaction time plays a crucial role in achieving high yields.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including IR, MS, and NMR spectroscopy. These methods provide detailed information on the molecular configuration, functional groups, and bonding patterns, essential for understanding the compound's chemical behavior (He Xiang-qi, 2007) (He Xiang-qi, 2007).

Chemical Reactions and Properties

N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide can undergo various chemical reactions, including halogenation, acetylation, and coupling reactions, depending on the functional groups present and reaction conditions. These reactions can modify the compound's chemical structure and properties for specific applications.

Physical Properties Analysis

The physical properties of compounds like N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, such as solubility, melting point, and crystal structure, can be studied through experimental methods. Crystallography studies, for instance, reveal the molecular arrangement and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (W. Ding et al., 2006) (W. Ding et al., 2006).

Scientific Research Applications

Environmental Fate and Biological Effects

Biodegradation and Environmental Toxicology The environmental fate of acetamide derivatives, including their degradation, environmental persistence, and toxicological impacts, has been studied to understand their behavior in aquatic environments and soil. Kennedy (2001) reviewed the toxicology of various acetamide and formamide derivatives, highlighting their commercial importance and biological consequences of exposure (Kennedy, 2001). Similarly, Haman et al. (2015) focused on the occurrence, fate, and behavior of parabens, noting the ubiquity of these compounds in surface water and sediments due to their continuous introduction into the environment (Haman et al., 2015).

Pharmacological Activities The pharmacological activities of acetamide derivatives have been a subject of significant interest. For instance, Naveed et al. (2018) provided a comprehensive review of Chlorogenic Acid's (CGA) biological and pharmacological effects, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, and neuroprotective activities, highlighting its potential as a natural food additive and therapeutic agent (Naveed et al., 2018).

Applications in Pharmaceutical Formulations

Analgesic and Metabolic Studies Acetaminophen, a well-known pain reliever, has been the subject of numerous studies focusing on its metabolism, analgesic mechanisms, and potential for novel applications. Ohashi and Kohno (2020) discussed acetaminophen's novel mechanisms of action, including its metabolization to AM404 and subsequent analgesic effects via TRPV1 receptors, highlighting the complexity of its analgesic mechanisms and the potential for new pain management techniques (Ohashi & Kohno, 2020). Zhao and Pickering (2011) reviewed the genetic differences in paracetamol metabolism, suggesting potential differences in susceptibility to toxicity and efficacy, linked to pharmacogenetic profiles (Zhao & Pickering, 2011).

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO2/c1-17-14-18(2)24(22(26)15-17)27-23(28)16-29-21-12-10-20(11-13-21)25(3,4)19-8-6-5-7-9-19/h5-15H,16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBCDMLNTXOABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
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N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

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